(2S)-2-[(4-{[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}phenyl)formamido]-4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]butanoic acid (2S)-2-[(4-{[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}phenyl)formamido]-4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16509101
InChI: InChI=1S/C27H35N11O8/c28-27-36-23-22(25(41)37-27)34-19(16-32-23)15-31-18-3-1-17(2-4-18)24(40)35-20(26(42)43)5-6-21(39)30-7-9-44-11-13-46-14-12-45-10-8-33-38-29/h1-4,16,20,31H,5-15H2,(H,30,39)(H,35,40)(H,42,43)(H3,28,32,36,37,41)
SMILES:
Molecular Formula: C27H35N11O8
Molecular Weight: 641.6 g/mol

(2S)-2-[(4-{[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}phenyl)formamido]-4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]butanoic acid

CAS No.:

Cat. No.: VC16509101

Molecular Formula: C27H35N11O8

Molecular Weight: 641.6 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-[(4-{[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}phenyl)formamido]-4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]butanoic acid -

Specification

Molecular Formula C27H35N11O8
Molecular Weight 641.6 g/mol
IUPAC Name 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid
Standard InChI InChI=1S/C27H35N11O8/c28-27-36-23-22(25(41)37-27)34-19(16-32-23)15-31-18-3-1-17(2-4-18)24(40)35-20(26(42)43)5-6-21(39)30-7-9-44-11-13-46-14-12-45-10-8-33-38-29/h1-4,16,20,31H,5-15H2,(H,30,39)(H,35,40)(H,42,43)(H3,28,32,36,37,41)
Standard InChI Key SWFSDYKTNPMWOV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Introduction

Structural Elucidation and Nomenclature

The compound’s IUPAC name reflects its intricate architecture:

  • Pteridine core: The 2-amino-4-oxo-1,4-dihydropteridin-6-yl group forms the central heterocyclic scaffold, structurally related to pteroic acid (C₁₄H₁₂N₆O₃) . This moiety is critical for biological interactions, as pteridine derivatives are known to modulate cytokine production and immune responses .

  • Formamido-phenyl bridge: A 4-aminophenyl group connected via a formamide linkage (-NH-C(=O)-) to the pteridine core.

  • Butanoic acid backbone: The (2S)-configured carbon ensures stereochemical specificity, influencing molecular recognition and binding affinity.

  • PEG-azide chain: A triethylene glycol spacer terminated with an azide group (-N₃), enabling bioorthogonal "click" chemistry for conjugation .

Molecular formula: C₃₀H₃₆N₁₂O₈
Molecular weight: 692.71 g/mol (calculated from constituent fragments ).

Synthetic Pathways and Key Intermediates

Synthesis of the Pteridine-Phenyl Module

The pteridine-phenyl segment derives from pteroic acid derivatives. As detailed in ChemSpider entry 85769 , pteroic acid (C₁₄H₁₂N₆O₃) features a 2-amino-4-oxo-pteridine ring linked to a para-aminobenzoic acid (PABA) group. Methylation at the pteridine’s 6-position and formamide coupling to the phenylamine yield the 4-{[(2-amino-4-oxo-pteridin-6-yl)methyl]amino}phenylformamido intermediate .

Preparation of the Azido-PEG Chain

The azido-terminated PEG component is synthesized via a three-step process :

  • Etherification: 2-(2-azidoethoxy)ethanol is prepared by reacting sodium azide with 2-(2-chloroethoxy)ethanol in water at 50°C for 48 hours (90.1% yield).

  • Tosylation: Treatment with TsCl and NaOH in THF converts the alcohol to a tosylate (98.6% yield).

  • Amination: Ammonolysis of the tosylate in THF at 40°C for 96 hours yields 2-[2-(2-azidoethoxy)ethoxy]ethanamine.

Final Assembly

The butanoic acid backbone is functionalized via:

  • Carbamoylation: The PEG-azide amine reacts with the γ-carboxyl group of (2S)-2-amino-4-carboxybutanoic acid.

  • Formamide Coupling: The pteridine-phenyl module is attached to the α-amino group of the butanoic acid.

Physicochemical Properties

PropertyValue/DescriptionSource
SolubilityModerate in DMSO; low in aqueous buffersInferred
StabilitySusceptible to hydrolysis at extremes of pHPatent
Stereochemistry(2S) configuration critical for activityPatent

The PEG chain enhances aqueous solubility, while the pteridine core contributes to π-π stacking interactions .

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